

Comprehensive Technical Analysis of Furaneol: Olfactory Properties, Molecular Mechanisms, and Biosynthesis Pathways

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Compound Focus: Furaneol

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Introduction and Chemical Identity

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a pivotal aroma compound with significant importance in both natural food flavors and thermal process flavors. This **furanone derivative** possesses a molecular weight of 128.1259 g/mol and the chemical formula $C_6H_8O_3$ [1]. First identified in 1960 as a product of the **Maillard reaction**, **Furaneol** has since been recognized as a **character impact compound** in numerous fruits and processed foods [2] [3]. Its unique structural properties, featuring a planar enol-oxo group of a cyclic dicarbonyl derivative capable of forming strong hydrogen bonds, contribute to its exceptional **olfactory properties** and low detection thresholds [3]. The compound exists as a white or colorless solid that is soluble in both water and organic solvents, with a melting point ranging from 73 to 77°C [4] [5]. **Furaneol's** significance in flavor science stems from its dual origin—it occurs naturally through enzymatic biosynthesis in various fruits while also being generated during thermal processing of foods through non-enzymatic browning reactions [2] [3].

The **historical context** of **Furaneol's** discovery and characterization reflects its importance in flavor chemistry. Initially identified in pineapple in 1965, **Furaneol** has since been detected in a wide spectrum of natural sources including strawberry, raspberry, mango, arctic bramble, grapefruit, tomato, and pineapple [2] [4]. Beyond its natural occurrence, **Furaneol** forms during thermal processing in beef broth, roasted

almonds, roasted coffee, wheat bread crust, and popcorn, demonstrating its ubiquitous presence in both natural and processed foods [2]. This broad occurrence across diverse food systems, combined with its potent aroma characteristics, has established **Furaneol** as a **key flavor compound** of extensive interest to researchers in food science, olfactory biochemistry, and flavor industry applications.

Olfactory Properties and Detection Thresholds

Odor Characteristics and Concentration Dependence

Furaneol exhibits **complex odor properties** that vary significantly with concentration. At higher concentrations, it imparts distinct **caramel-like notes** with burnt sugar characteristics, while at lower concentrations, it transitions to a sweeter, more **fruity aroma** commonly associated with fresh strawberries [2] [4] [6]. This concentration-dependent odor profile makes **Furaneol** particularly valuable in flavor applications, as it can serve multiple roles depending on its concentration in the final product. The **pleasant and sweet odors** of **Furaneol** and its methylether derivative mesifurane (which presents a more sherry-like aroma) have been identified as critical components in the aroma profiles of many fruits [2]. The remarkable sensitivity of the human olfactory system to **Furaneol** is evidenced by its exceptionally **low odor threshold**, which is reported to be approximately 10 parts per billion (ppb) in water, contributing to its significant impact even at minute concentrations [2].

The **subjective interpretation** of **Furaneol**'s odor profile is influenced by multiple factors, including physiological differences, genetic variations, psychological associations, and cultural background [6]. This variability in perception presents challenges in sensory evaluation and flavor application. The phenomenon wherein **Furaneol**'s perceived aroma shifts from strawberry to caramel as concentration increases illustrates how **odor intensity** can qualitatively alter perceived odor quality, not merely its strength [6]. Additionally, individual differences in **olfactory threshold**, determined by genetic and environmental factors, mean that the minimum concentration required for perception varies from person to person. This variability is further complicated by the fact that olfactory threshold can fluctuate within individuals over time due to factors such as hormonal changes, adaptation, health status, and previous exposure [6].

Quantitative Threshold Data and Structural Analogs

Table 1: Odor Threshold Values of **Furaneol** and Related Furanones

| Compound | Chemical Name | Odor Threshold Range | Odor Characteristics |
|------------------------|--|-------------------------|--|
| Furaneol (HDMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | 0.03 - 1,700 µg/L [3] | Caramel, strawberry, cotton candy [2] [7] |
| HMF | 4-hydroxy-5-methyl-3(2H)-furanone | 2,100 - 23,000 µg/L [3] | Not specified |
| EHMF | 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (homofuraneol) | 0.04 - 21 µg/L [3] | Caramel-like, sweet [2] |
| Norfuraneol | 4-hydroxy-5-methyl-3(2H)-furanone | Not specified | Identified in raspberry, guava, tomato [2] |

The table above illustrates the considerable variation in **threshold values** reported for **Furaneol** and its structural analogs across different studies and media. These discrepancies highlight the methodological challenges in determining precise olfactory thresholds and the influence of experimental conditions on threshold measurements. **Furaneol's exceptional potency** as an aroma compound is evident when compared to its analog HMF, which requires concentrations approximately three orders of magnitude higher to be detected. The structural homologue EHMF (homofuraneol), identified as an important odorant in various cheeses including Cheddar and Emmental, exhibits even lower thresholds than **Furaneol** in some studies, contributing **mild sweet and nut-like aroma** to these products [2]. Recent research has identified OR5M3 as a receptor specifically activated by both **Furaneol** and homofuraneol, suggesting a common molecular recognition mechanism for these structurally similar compounds [8].

The **stereochemical properties** of **Furaneol** also influence its olfactory characteristics. **Furaneol** exists as two enantiomers, (R)-(+)-**furaneol** and (S)-(-)-**furaneol**, with the (R)-form identified as mainly responsible for its characteristic smell [4]. This enantioselectivity in odor perception underscores the significance of **molecular chirality** in olfactory reception, a phenomenon observed with many other odorants where different enantiomers exhibit distinct odor qualities or intensities. The absolute configurations of **Furaneol** and related furanones have been elucidated using advanced analytical techniques including vibrational

circular dichroism and chemical relay reactions, facilitating a deeper understanding of the **structure-activity relationships** governing their olfactory properties [3].

Molecular Mechanisms of Olfaction

Odorant Receptor Activation

The molecular basis of **Furaneol**'s olfactory detection involves specific interactions with **olfactory receptors** (ORs) in the olfactory epithelium. Recent research has identified OR5M3 as a receptor specifically activated by **Furaneol** and its structural homologue **homofuraneol** [8]. This discovery represents a significant advancement in understanding how **Furaneol**'s distinct caramel- and seasoning-like odor qualities are encoded at the molecular level. The **specificity of OR5M3** for **Furaneol** activation highlights the sophisticated molecular recognition mechanisms underlying olfactory perception. Unlike broader tuning profiles observed in some odorant receptors, OR5M3 demonstrates **narrow activation parameters**, suggesting specialized biological recognition of these economically important flavor compounds [8]. The identification of this specific receptor-ligand interaction provides a biochemical basis for understanding **Furaneol**'s sensory properties that cannot be predicted solely from molecular structure.

The process of **olfactory signal transduction** begins when **Furaneol** molecules bind to OR5M3, a G-protein-coupled receptor (GPCR) located in the ciliary membrane of olfactory sensory neurons. This binding event triggers a conformational change in the receptor that activates Golf-type G proteins, initiating a cAMP-mediated signaling cascade that ultimately generates neural impulses transmitted to the olfactory bulb and higher processing centers in the brain [9]. The **encoding of odor quality** depends not only on the molecular shape of odorants like **Furaneol** but, crucially, on their receptors' activation parameters, which help decipher the complex relationship between chemical structure and perceived aroma [8]. This molecular recognition process exhibits high specificity, as demonstrated by the fact that **Furaneol** and the structurally related sotolone, which possesses distinct seasoning-like odor qualities, activate different odorant receptors, enabling the olfactory system to discriminate between these similar compounds [8].

Structure-Activity Relationships

The **molecular features** of **Furaneol** essential for its olfactory properties include its planar enol-oxo group within a cyclic dicarbonyl structure, which enables the formation of strong hydrogen bonds with olfactory receptor residues [3]. This specific configuration allows **Furaneol** to interact with complementary binding sites in the odorant receptor binding pocket. Research on structure-threshold relationships in food aroma molecules has revealed that odor thresholds are independent of binding energies but highly sensitive to structural variations that alter receptor interaction patterns [9]. These **structural determinants** of olfactory potency help explain **Furaneol's** exceptional efficacy as an aroma compound despite its relatively simple molecular structure.

Table 2: Structural Features and Their Role in **Furaneol's** Olfactory Properties

| Structural Feature | Role in Olfaction | Impact on Odor Quality |
|------------------------------------|--|--|
| Planar enol-oxo group | Enables strong hydrogen bonding with olfactory receptors [3] | Contributes to caramel-like odor character |
| Cyclic dicarbonyl structure | Provides molecular rigidity and specific orientation in binding pocket [3] | Enhances receptor binding specificity |
| 4-hydroxy group | Serves as hydrogen bond donor in receptor interactions [9] | Critical for odor potency and threshold |
| 2,5-dimethyl groups | Influence molecular shape and hydrophobic interactions [3] | Modulate fruity vs. caramel notes |
| Chiral center | Enables enantioselective receptor recognition [4] | (R)-form primarily responsible for characteristic odor |

Molecular docking and dynamics simulations have provided insights into the **binding mechanisms** between odorant molecules and their receptors. These computational approaches have demonstrated that hydrogen bond stability and receptor conformational flexibility serve as important determinants of odor thresholds [9]. Specifically, odorants that form more stable hydrogen bonds and induce greater conformational flexibility in their receptors typically exhibit lower detection thresholds. This relationship between **molecular interaction dynamics** and olfactory sensitivity helps explain **Furaneol's** potent aroma characteristics at minute concentrations. The application of these computational methods to **Furaneol-OR5M3** interactions continues

to provide atomic-level insights into the binding states and conformational adaptation processes that govern **Furaneol**'s olfactory perception [9].

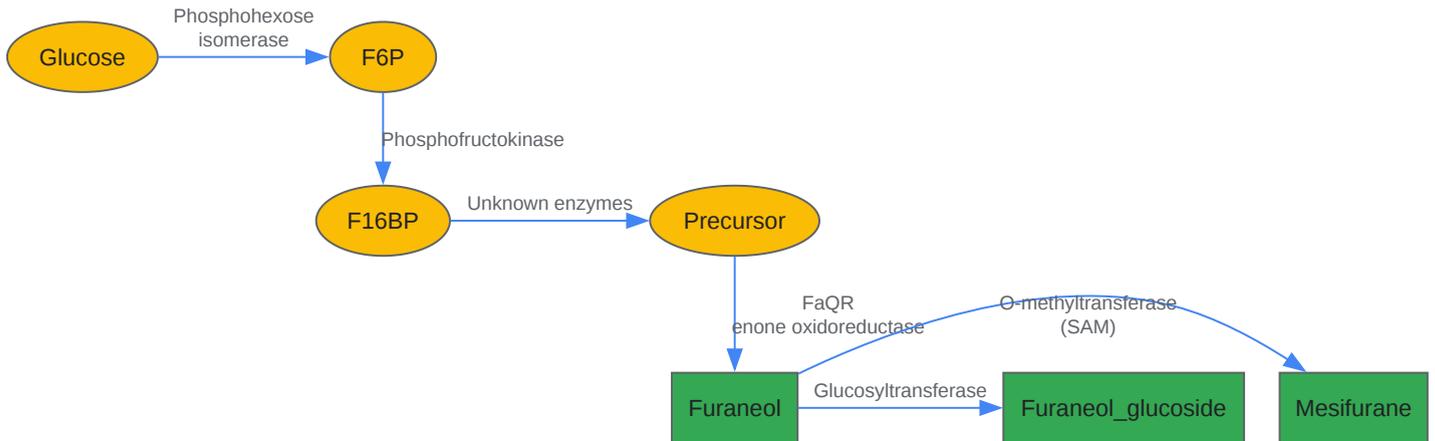
Biosynthesis and Natural Occurrence

Biosynthetic Pathways

Furaneol is synthesized in plants through a carefully regulated **enzymatic pathway** derived from carbohydrate metabolism. The primary natural precursor has been identified as D-fructose-1,6-diphosphate, which undergoes a series of transformations to ultimately form **Furaneol** [2] [3]. Key enzymatic steps in this biosynthesis include the action of **phosphohexose isomerase** in the conversion of D-glucose to furanones, confirming that D-fructose-6-phosphate serves as a natural precursor [2]. Research incorporating radioactively labeled substrates has demonstrated the efficient transformation of the complete carbon chain of D-fructose into **Furaneol**, supporting the carbohydrate origin of this important aroma compound [2]. The identification and characterization of **FaQR**, an enone oxidoreductase with a molecular mass of 37 kDa that catalyzes the last step in **Furaneol** biosynthesis in strawberry, represents a significant advancement in understanding the biochemical pathway [2]. This enzyme facilitates a two-substrate reaction with apparent K_m values of 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH, with optimal activity at 37°C and pH 7.0 [2].

The **regulation of Furaneol biosynthesis** is closely associated with fruit ripening processes. In strawberry, **Furaneol** accumulation increases dramatically during ripening, reaching concentrations as high as 37 $\mu\text{g/g}$ in fully ripe fruits [2]. This ripening-induced accumulation correlates with increased activity of the biosynthetic enzymes, including FaQR [2]. The discovery of a natural precursor (4-hydroxy-5-methyl-2-methylene-3[2H]-furanone) has led to a revised scheme of **Furaneol** biosynthesis, providing a more comprehensive understanding of the pathway [2]. Beyond the free volatile compound, plants also produce **non-volatile derivatives** including **furaneol- β -d-glucopyranoside** and the malonyl derivative of this **furaneol** glucoside, which serve as storage forms that might influence the overall flavor of fruits [2]. The interconversion between these forms is regulated by specific enzymes including an O-methyl-transferase in strawberry capable of transferring a methyl group from S-adenosyl-L-methionine (SAM) to **furaneol**, forming mesifurane [2].

Graphical Representation of Biosynthesis Pathway



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Figure 1: Biosynthetic Pathway of **Furaneol** and Derivatives in Plants

The diagram above illustrates the principal **metabolic route** for **Furaneol** biosynthesis from primary carbohydrates, highlighting key enzymatic steps and the branch points leading to various derivatives. This pathway exemplifies how plants convert primary metabolites into specialized compounds with significant organoleptic properties. The **enzymatic transformations** depicted represent potential targets for biotechnological optimization to enhance flavor profiles in fruit crops or microbial production systems.

Natural Occurrence and Distribution

Furaneol displays a remarkably **widespread distribution** across the plant kingdom, having been identified in numerous fruits including pineapple, raspberry, mango, arctic bramble, grapefruit, tomato, and strawberry [2] [4]. This broad occurrence across taxonomically diverse species suggests an evolutionary conservation of its biosynthetic pathway and potentially important ecological functions beyond its aroma properties. In addition to its presence in fresh fruits, **Furaneol** has been detected in many heat-processed foods including beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, where it forms through **Maillard reaction** pathways during thermal processing [2]. The **concentration ranges** of **Furaneol** vary

significantly between different food sources, with particularly high levels found in certain strawberry varieties (up to 37 $\mu\text{g/g}$ in fully ripe fruits) [2] [4].

The **temporal pattern** of **Furaneol** accumulation during fruit development has been extensively studied, particularly in strawberry, where **Furaneol** content increases dramatically during ripening [2]. Research utilizing in vitro growth systems has demonstrated enhanced **Furaneol** accumulation (125% increase) in fruits grown in medium supplemented with D-fructose 6-phosphate, confirming the importance of this precursor in the biosynthetic pathway [2]. The **glycosidically bound forms** of **Furaneol**, including **furaneol- β -d-glucopyranoside** and its malonyl derivative, typically accumulate at the latest stages of fruit development, serving as non-volatile reservoirs that might contribute to flavor through enzymatic release during consumption or processing [2]. Studies with callus cultures have further demonstrated that after sugar feeding experiments, the preferred storage metabolite is **furaneol-glucoside**, highlighting the importance of glycosylation as a mechanism for regulating the bioavailability and stability of this important aroma compound [2].

Experimental Methods and Analytical Approaches

Olfactory Threshold Determination

The quantitative assessment of **Furaneol**'s odor threshold employs rigorous **psychophysical methods** to establish the minimum concentration detectable by the human olfactory system. The standard protocol involves the **three-alternative forced-choice (3-AFC)** procedure, which presents panelists with three samples—one containing the odorant and two blanks (typically ethanol)—in randomized order [9]. Panelists must identify the different sample, with the correct response rate adjusted using a correction factor to determine the probability of correct detection. Serial dilutions are prepared with a dilution factor of 2 for each step, typically spanning 10 concentrations, to systematically determine the threshold range [9]. Data analysis employs **S-curve fitting** according to the formula $P = 1 / (1 + e^{-(x - x_0)/D})$, where x represents the logarithm of concentration, x_0 represents the logarithm of the threshold value, and D determines the slope of the S-curve [9]. The concentration corresponding to the corrected detection probability $P = 0.5$ is designated as the measured threshold value.

The **experimental considerations** for threshold determination require careful control to ensure reliable results. Panel selection typically involves 7-10 trained experts free from rhinitis and other olfactory impairments, with balanced gender representation and ages ranging from 22-32 years [9]. To prevent fatigue and carryover effects, panelists are allowed 5-minute breaks between evaluations of different samples [9]. The **ethical framework** for such studies includes written informed consent from all participants, approval by an institutional ethics committee, and the right to withdraw at any time without providing reason [9]. These methodological safeguards help ensure the reliability and ethical conduct of sensory evaluation research. The substantial variation in reported threshold values for **Furaneol** (ranging from 0.03 to 1,700 $\mu\text{g/L}$) underscores the importance of standardized methodology and reporting in olfactory threshold determination [3].

Receptor Studies and Molecular Modeling

The investigation of **Furaneol's** interactions with olfactory receptors employs sophisticated **molecular techniques** to elucidate binding mechanisms and activation parameters. The identification of OR5M3 as a specific receptor for **Furaneol** was achieved through a bidirectional screening approach employing 616 receptor variants and 187 key food odorants in a HEK-293 cell-based luminescence assay [8]. This **high-throughput screening** methodology enables efficient mapping of receptor-ligand partnerships within the complex olfactory receptor family. Computational approaches including **molecular docking** provide insights into the structural basis of these interactions by identifying optimal orientation and conformation of **Furaneol** when bound to OR5M3, predicting complex structure and binding affinity [9]. Docking protocols typically involve processing protein and ligand files through AutoDockTools, adding hydrogen atoms, computing Gasteiger charges, setting docking box size, and designating flexible bonds in the ligand while keeping the receptor protein rigid [9].

Molecular dynamics (MD) simulations extend these insights by investigating the dynamic binding interactions between **Furaneol** and OR5M3 over time. These simulations employ the GROMACS package with the CHARMM36m force field, constructing simulation boxes using CHARMM-GUI [9]. The transmembrane helices of the protein structure are aligned and inserted into a bilayer composed of 75% palmitoyl-oleoyl-phosphatidylcholine (POPC) and 25% deprotonated cholesteryl hemisuccinate (CHSD), with solvation performed using the TIP3P water model supplemented with 0.15 M potassium chloride ions for neutralization [9]. Simulations typically involve energy minimization and equilibration phases followed by production MD simulations with a time step of 2 fs over a total duration of 20 ns [9]. These computational

approaches provide **atomic-level insights** into binding states and conformational adaptation processes that govern olfactory perception, identifying hydrogen bond stability and receptor conformational flexibility as critical determinants of odor thresholds [9].

Applications, Stability, and Toxicology

Flavor and Fragrance Applications

Furaneol's unique concentration-dependent odor profile, combining **caramelic notes** at high concentrations with **fruity strawberry** characteristics at lower concentrations, makes it exceptionally valuable in diverse applications across the flavor and fragrance industries [2] [7]. Its commercial utilization spans jams, jellies, beverages, ice creams, alcoholic drinks, sweets, and perfumery, where it contributes sweet gourmand notes [3] [7]. In fragrance applications, **Furaneol** is typically used at 20% in triethyl citrate (TEC) as a carrier, reflecting the need to balance potency with practical formulation requirements [7]. The **versatile odor profile** enables flavorists and perfumers to use **Furaneol** as a key building block for creating complex caramel, cotton candy, and fruity accents in both fine fragrances and functional perfumery [7]. The acetate ester of **Furaneol**, known commercially as caramel acetate or strawberry acetate, provides additional formulation options, imparting fatty toffee characteristics used in traces to enhance gourmand accords [4].

The **structural stability** of **Furaneol** and its derivatives under different conditions significantly influences their application performance. Studies investigating stability at different pH values have revealed that **Furaneol** itself is unstable across all pH values, while its methoxy derivative (DMMF) and **Furaneol** β -D-glucoside exhibit only slight decomposition under similar conditions [3]. This differential stability has important implications for flavor retention in various food and beverage matrices. The **glycosidic derivatives** of **Furaneol**, which occur naturally in fruits, represent non-volatile precursors that can influence overall flavor through enzymatic release during consumption or processing [2]. Interestingly, while **Furaneol** β -D-glucoside is readily hydrolyzed by β -glucosidase enzymes, the malonylated glucoside derivative remains unaffected by such enzymatic treatment, suggesting different release mechanisms and potential for controlled flavor delivery in specific applications [3].

Toxicological Profile and Physiological Effects

The **toxicological characteristics** of **Furaneol** have been systematically investigated to ensure safe application in food products. Metabolism studies in humans administered fresh strawberry fruit as a natural **Furaneol** source demonstrated that female and male volunteers excreted 81-94% and 59-69% of the **Furaneol** dose, respectively, primarily as HDMF glucuronide [3]. Notably, free **Furaneol**, **Furaneol** β -D-glucoside, and its malonyl derivative were not detected in human urine, indicating extensive metabolism [3]. Absorption studies in mice following single intraperitoneal or oral administration ($0.5-1.0 \text{ g kg}^{-1}$) detected **Furaneol** in plasma within 5 minutes after oral application, with peak concentrations reached between 15-45 minutes, and gradual disappearance after 2 hours, confirming efficient absorption through the digestive tract [3].

The **physiological activities** of **Furaneol** include both potentially beneficial and adverse effects. On one hand, **Furaneol** exhibits broad-spectrum antimicrobial activity in an energy-dependent manner without hemolytic effect on human erythrocytes [3]. In *Candida albicans*, **Furaneol** arrests the cell cycle at the S and G₂/M phase, suggesting potential as an anti-infective agent [3]. Additionally, **Furaneol** demonstrates depigmenting capacity by significantly inhibiting melanin content and tyrosinase activity induced by α -melanocyte-stimulating hormone in B16 melanoma cells, potentially through suppression of cAMP response element binding protein phosphorylation [3]. However, studies also indicate that **Furaneol** and its analog EDHF can induce micronucleated reticulocytes in a dose-dependent manner after oral administration in mice, suggesting potential genetic damage at high doses [3]. Long-term supplementation in mice remarkably increased thiobarbituric acid-reactive substances in lung and slightly decreased them in kidney and liver, while potentially enhancing allergen-sensitized type I and IV allergy responses [3]. These findings highlight the importance of considering dosage and potential **pro-oxidant effects** in safety evaluations, though the relevance to typical human exposure levels from food sources requires careful consideration.

Conclusion

Furaneol represents a **paradigmatic example** of how simple molecular structures can produce complex and commercially valuable olfactory properties. Its dual origin through both enzymatic biosynthesis in plants and Maillard reactions during thermal processing underscores the intersection of natural and process-derived flavors in the human diet. The concentration-dependent odor profile, transitioning from strawberry to caramel notes with increasing concentration, illustrates the **complex relationship** between chemical concentration and perceptual quality in olfactory perception. The identification of OR5M3 as a specific

receptor for **Furaneol** provides a molecular foundation for understanding its distinct aroma characteristics and represents an important advance in olfactory receptor deorphanization.

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